molecular formula C17H26N2O4S B11202907 [4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate

Cat. No.: B11202907
M. Wt: 354.5 g/mol
InChI Key: CGTDBCVQPJKCJC-UHFFFAOYSA-N
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Description

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoate group attached to a piperidine ring, which is further substituted with methanesulfonamido and tetramethyl groups. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 4-(methanesulfonamido)benzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles like amines or thiols can replace the methanesulfonamido group.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate involves its interaction with specific molecular targets and pathways. The methanesulfonamido group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets, leading to modulation of protein function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(methanesulfonamido)benzoic acid: A simpler analog with similar functional groups but lacking the piperidine ring.

    2,6-dichloro-4-(methanesulfonamido)benzoic acid methyl ester: A derivative with additional chloro substituents.

    3-[4-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)piperazin-1-yl]propyl 4-(methanesulfonamido)benzoate: A more complex analog with additional functional groups.

Uniqueness

The uniqueness of [4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate lies in its combination of the piperidine ring and methanesulfonamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of reactivity and potential biological activity.

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate

InChI

InChI=1S/C17H26N2O4S/c1-16(2)11-14(18-24(5,21)22)12-17(3,4)19(16)23-15(20)13-9-7-6-8-10-13/h6-10,14,18H,11-12H2,1-5H3

InChI Key

CGTDBCVQPJKCJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=CC=C2)(C)C)NS(=O)(=O)C)C

Origin of Product

United States

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